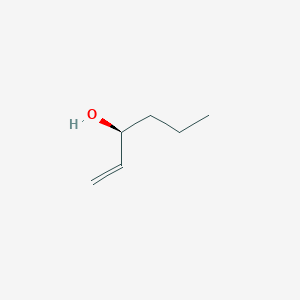

(3S)-hex-1-en-3-ol

CAS No.:

Cat. No.: VC13420384

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O |

|---|---|

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | (3S)-hex-1-en-3-ol |

| Standard InChI | InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3/t6-/m1/s1 |

| Standard InChI Key | BVOSSZSHBZQJOI-ZCFIWIBFSA-N |

| Isomeric SMILES | CCC[C@@H](C=C)O |

| SMILES | CCCC(C=C)O |

| Canonical SMILES | CCCC(C=C)O |

Introduction

Chemical Structure and Stereochemical Significance

(3S)-hex-1-en-3-ol (IUPAC name: (3S)-hex-1-en-3-ol) belongs to the class of alkenols, combining alkene and alcohol functional groups. Its molecular formula is , with a molecular weight of 100.16 g/mol . The compound’s structure features a double bond at the 1,2-position and a hydroxyl group at the third carbon, which serves as a chiral center. The S-configuration at this center distinguishes it from its enantiomer, (3R)-hex-1-en-3-ol, and confers unique physicochemical and biological properties.

The stereochemistry of (3S)-hex-1-en-3-ol is critical in determining its interactions with biological systems. For example, enantiomeric purity influences odor profiles in fragrance applications, where the S-form may exhibit distinct green, leafy notes compared to the R-form . The spatial arrangement also affects its reactivity in catalytic processes, such as hydrogenation or oxidation, where steric hindrance or electronic effects may alter reaction pathways .

Synthesis and Stereoselective Production

Table 1: Key Synthetic Methods for Hex-1-en-3-ol Derivatives

Asymmetric Synthesis Strategies

Enantioselective production of (3S)-hex-1-en-3-ol remains understudied in the literature. Potential approaches include:

-

Chiral Auxiliary-Mediated Synthesis: Introducing a temporary chiral group to direct stereochemistry during hydroxylation.

-

Biocatalytic Methods: Using ketoreductases or alcohol dehydrogenases to reduce prochiral ketones selectively . For example, asymmetric reduction of hex-1-en-3-one using NADPH-dependent enzymes could yield the S-enantiomer with high enantiomeric excess (ee).

-

Sharpless Epoxidation: Although primarily used for epoxides, modified protocols could guide hydroxylation stereochemistry.

Physicochemical Properties

(3S)-hex-1-en-3-ol shares many physical properties with its racemic counterpart, though optical activity differentiates it. Key properties include:

Table 2: Physical Properties of (3S)-hex-1-en-3-ol and Related Compounds

The compound’s density and boiling point align with trends observed in alkenols, where unsaturation reduces intermolecular forces compared to saturated alcohols . The S-configuration likely induces a specific optical rotation, though experimental data are lacking in public literature.

Applications in Industry and Research

Flavor and Fragrance Industry

(3S)-hex-1-en-3-ol is a potential candidate for imparting fresh, green aromas in perfumes and food additives. Its isomer, cis-3-hexen-1-ol (leaf alcohol), is widely used to replicate the scent of freshly cut grass . The S-enantiomer may offer nuanced olfactory characteristics, making it valuable in high-end fragrances.

Pharmaceutical Intermediates

Chiral alkenols serve as building blocks for synthesizing bioactive molecules. For example, (3S)-hex-1-en-3-ol could be a precursor to prostaglandins or terpenoids, where stereochemistry dictates biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume